REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]2[c:8]([cH:9][c:10]([O:12][CH3:13])[cH:11]1)[NH:7][C:6](=[O:14])[C:5]2=[O:15].[ClH:18].[Na+:20].[OH-:19].[OH:16][OH:17]>>[CH3:1][O:2][c:3]1[c:4]([C:5]([OH:15])=[O:16])[c:8]([NH2:7])[cH:9][c:10]([O:12][CH3:13])[cH:11]1.[ClH:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(c(OC)c1)C(=O)C(=O)N2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
|
|
Type
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product
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Smiles
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COc1cc(N)c(C(=O)O)c(OC)c1
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Name
|
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |